2-Cyano-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
“2-Cyano-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the empirical formula C8H5BF3NO2 and a molecular weight of 214.94 . It is used as a reactant in the synthesis of biologically active molecules .
Synthesis Analysis
This compound is often used in Suzuki-Miyaura coupling reactions . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a cyano group at the 2-position and a trifluoromethyl group at the 4-position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions , and in the synthesis of biologically active molecules .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 348.9±52.0 °C, and its density is predicted to be 1.44±0.1 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Catalysis and Organic Synthesis
Dehydrative Amidation
The related compound, 2,4-bis(trifluoromethyl)phenylboronic acid, has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, demonstrating the significant role of the ortho-substituent of boronic acid in accelerating amidation reactions by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Cycloaddition Reactions
Arylboronic acids, including derivatives similar to 2-Cyano-4-(trifluoromethyl)phenylboronic acid, catalyze selective [4 + 3] cycloaddition reactions, enabling the efficient synthesis of cyclohepta[b]benzofurans and cyclohepta[b]indoles. Such reactions underscore the versatility of arylboronic acids in constructing complex organic structures with excellent yields (Cao, Bian, & Zheng, 2015).
Luminescent Oxygen Sensing
Oxygen Sensitivity in Polymer Films
Novel triphenylamine-based cyclometalated Pt(II) complexes, which incorporate a pyridyl moiety alongside electron-withdrawing groups like the cyano group, exhibit marked red-shifts and enhanced oxygen sensitivity in polymer films. These complexes represent potential candidates for efficient luminescent oxygen sensing, highlighting the application of cyano and trifluoromethyl groups in sensor technology (Liu et al., 2014).
Optoelectronic Materials
Nonlinear Optical Properties
The structural, optoelectronic, and thermodynamic properties of 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, were studied, revealing its potential as a nonlinear optical material. This research provides insights into the material's dipole moment, polarizability, hyperpolarizability, and other critical properties, underscoring the application of cyano and trifluoromethyl substituted compounds in optoelectronic devices (Fonkem et al., 2019).
Chemical Sensing and Detection
Cancer Cell Detection
The conjugation of phenylboronic acid to anthranilic acids, including modifications with trifluoromethyl or cyano groups, has been explored for cancer cell detection. These boron-containing anthranilic acids serve as sensitive fluorescent probes, with specific conjugations showing enhanced quantum yields and sensitivity, illustrating the role of such compounds in developing novel diagnostic tools (Culf et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of biaryl compounds, which are prevalent in various biochemical pathways .
Result of Action
Given its potential role in Suzuki-Miyaura cross-coupling reactions, it may contribute to the synthesis of biaryl compounds, which can have various effects depending on their structure and targets .
Action Environment
The action, efficacy, and stability of 2-Cyano-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of a suitable base and a palladium catalyst is crucial for its involvement in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
[2-cyano-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAZGQTKSRLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681758 |
Source
|
Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-84-1 |
Source
|
Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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